

# The Role of CD122 in Cancer Immunotherapy: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The interleukin-2 receptor beta subunit (CD122) has emerged as a pivotal target in cancer immunotherapy. As a critical component of the receptors for both interleukin-2 (IL-2) and interleukin-15 (IL-15), CD122 plays a central role in the proliferation, survival, and activation of key anti-tumor effector cells, including CD8+ T cells and Natural Killer (NK) cells. However, its expression on regulatory T cells (Tregs) presents a therapeutic challenge. This technical guide provides an in-depth analysis of CD122 as a therapeutic target, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the complex signaling pathways and therapeutic approaches. By offering a comprehensive resource, this guide aims to facilitate further research and development in the pursuit of novel and effective CD122-targeted cancer immunotherapies.

## Introduction to CD122

CD122, also known as the IL-2 receptor beta chain (IL-2R $\beta$ ), is a type I transmembrane glycoprotein. It is a shared receptor subunit for IL-2 and IL-15, two cytokines with pleiotropic effects on the immune system. The affinity of the IL-2 receptor for its ligand is determined by the composition of its subunits. The intermediate-affinity receptor consists of CD122 and the common gamma chain ( $\gamma_c$ , CD132), while the high-affinity receptor also includes the alpha subunit (CD25). Memory CD8+ T cells and NK cells predominantly express the intermediate-affinity IL-2R, making them highly responsive to IL-15 and high concentrations of IL-2.

Conversely, Tregs constitutively express the high-affinity IL-2R, rendering them sensitive to low concentrations of IL-2, which is crucial for their survival and immunosuppressive function. This differential expression of receptor subunits on effector cells versus regulatory cells forms the basis for therapeutic strategies targeting CD122.

## CD122 Signaling Pathways

Binding of IL-2 or IL-15 to their respective receptors containing the CD122 subunit initiates a cascade of intracellular signaling events, primarily through the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

### IL-2/CD122 Signaling

Upon IL-2 binding to the intermediate or high-affinity receptor, JAK1 and JAK3, associated with CD122 and CD132 respectively, become activated. This leads to the phosphorylation and activation of STAT5, which then dimerizes and translocates to the nucleus to regulate the transcription of genes involved in T cell proliferation, survival, and effector functions.



[Click to download full resolution via product page](#)

### IL-2/CD122 Signaling Pathway

## IL-15/CD122 Signaling

IL-15 signaling also proceeds through the CD122/CD132 heterodimer. IL-15 is typically presented in trans by the IL-15 receptor alpha chain (IL-15R $\alpha$ ) on antigen-presenting cells to CD122/CD132 on T cells or NK cells. This interaction activates JAK1 and JAK3, leading to STAT5 phosphorylation and subsequent downstream effects similar to IL-2 signaling.



[Click to download full resolution via product page](#)

### IL-15/CD122 Signaling Pathway

# Therapeutic Strategies Targeting CD122

Several strategies are being explored to leverage CD122 as a target for cancer immunotherapy, with the overarching goal of selectively activating anti-tumor effector cells while minimizing the expansion of immunosuppressive Tregs.

## Anti-CD122 Monoclonal Antibodies

Monoclonal antibodies (mAbs) targeting CD122 can have diverse mechanisms of action. Some anti-CD122 mAbs can deplete CD122-expressing cells, including a subset of CD8+ suppressor T cells and granulocytic myeloid-derived suppressor cells (G-MDSCs), thereby altering the tumor microenvironment to favor an anti-tumor immune response.[\[1\]](#)[\[2\]](#) Studies have shown that anti-CD122 mAb therapy can significantly suppress tumor growth and improve long-term survival in preclinical mouse models.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## CD122-Biased IL-2 Agonists

To overcome the limitations of high-dose IL-2 therapy, which can lead to severe toxicities and expansion of Tregs, engineered IL-2 variants and IL-2/antibody complexes have been developed. These "CD122-biased" agonists are designed to preferentially bind to the intermediate-affinity IL-2R (CD122/CD132) on effector cells, with reduced affinity for the high-affinity IL-2R (CD25/CD122/CD132) on Tregs.

One prominent example is bempegaldesleukin (NKTR-214), a pegylated IL-2 prodrug. The polyethylene glycol (PEG) chains are strategically attached to the IL-2 molecule, sterically hindering its interaction with CD25. In vivo, the PEG chains are slowly released, leading to a sustained and preferential activation of CD8+ T cells and NK cells.

Another approach involves the use of IL-2/anti-IL-2 antibody complexes. By selecting an anti-IL-2 antibody that blocks the CD25 binding site on IL-2, the resulting complex preferentially stimulates CD122-expressing cells.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD122-targeted therapies.

## Preclinical Efficacy of Anti-CD122 mAb

| Model                | Treatment                  | Outcome                                                                | Reference |
|----------------------|----------------------------|------------------------------------------------------------------------|-----------|
| CT26 Colon Carcinoma | Anti-CD122 mAb (clone 5H4) | Significant tumor growth suppression and increased long-term survival. |           |
| B16-OVA Melanoma     | Anti-CD122 mAb (clone 5H4) | Significant tumor growth inhibition and enhanced long-term survival.   |           |

## Preclinical Efficacy of CD122-Biased IL-2 Complexes

| Model                 | Treatment                               | Outcome                                             | Reference |
|-----------------------|-----------------------------------------|-----------------------------------------------------|-----------|
| ID8agg Ovarian Cancer | IL-2/anti-IL-2 complex                  | Extended survival and durably reduced tumor burden. |           |
| B16 Melanoma          | IL-2/anti-IL-2 complex + $\alpha$ PD-L1 | Improved survival compared to monotherapy.          |           |

## Clinical Efficacy of Bempegaldesleukin (NKTR-214) + Nivolumab (PIVOT-02 Study)

| Tumor Type                             | Metric                        | Value       | Reference |
|----------------------------------------|-------------------------------|-------------|-----------|
| Metastatic Melanoma (n=38)             | Objective Response Rate (ORR) | 53%         |           |
| Complete Response (CR)                 |                               | 34%         |           |
| Median Progression-Free Survival (PFS) |                               | 30.9 months |           |
| Advanced Renal Cell Carcinoma (n=49)   | Objective Response Rate (ORR) | 34.7%       |           |
| Complete Response (CR)                 |                               | 6.1%        |           |
| Median Progression-Free Survival (PFS) |                               | 7.7 months  |           |
| Metastatic Urothelial Carcinoma (n=37) | Objective Response Rate (ORR) | 35%         |           |
| Complete Response (CR)                 |                               | 19%         |           |

## Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of CD122-targeted immunotherapy research.

### In Vivo Murine Tumor Models and Antibody Treatment

This protocol describes the establishment of subcutaneous tumors in mice and subsequent treatment with an anti-CD122 monoclonal antibody.



[Click to download full resolution via product page](#)

### Workflow for Murine Tumor Model and Treatment

#### Materials:

- Tumor cell line (e.g., B16-OVA melanoma, CT26 colon carcinoma)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA
- 6-8 week old female mice (e.g., C57BL/6 for B16-OVA, BALB/c for CT26)
- Anti-mouse CD122 mAb (clone 5H4) or isotype control antibody
- Syringes and needles

**Procedure:**

- Cell Culture: Culture tumor cells in complete medium until they reach 70-80% confluence.
- Cell Harvest: Wash cells with PBS, detach with Trypsin-EDTA, and resuspend in serum-free medium or PBS at a concentration of  $1 \times 10^6$  cells/100  $\mu\text{L}$ .
- Tumor Implantation: Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Antibody Treatment: Once tumors reach a palpable size (e.g., 50-100  $\text{mm}^3$ ), begin antibody treatment. Administer 100  $\mu\text{g}$  of anti-CD122 mAb or isotype control intraperitoneally (i.p.) every 2-3 days for a specified duration.
- Efficacy Assessment: Continue to monitor tumor volume and survival.
- Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens for downstream analyses such as flow cytometry.

## Preparation of IL-2/anti-IL-2 Antibody Complexes

This protocol describes the generation of CD122-biased IL-2 immune complexes for *in vivo* studies.

**Materials:**

- Recombinant murine IL-2
- Anti-mouse IL-2 mAb (clone JES6-5H4)
- Sterile PBS

**Procedure:**

- Dilute recombinant IL-2 and the anti-IL-2 mAb to their desired concentrations in sterile PBS.
- Mix the IL-2 and anti-IL-2 mAb at a specific molar ratio (e.g., 1:2 or 1:5) in a sterile microcentrifuge tube.
- Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
- The resulting IL-2/anti-IL-2 complexes are now ready for in vivo administration.

## Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the steps for isolating and staining tumor-infiltrating lymphocytes (TILs) for analysis by flow cytometry.



[Click to download full resolution via product page](#)

### Workflow for TIL Isolation and Flow Cytometry

Materials:

- Freshly harvested tumor tissue
- RPMI-1640 medium
- Tumor dissociation kit (containing enzymes such as collagenase and DNase)
- 70 µm cell strainers
- ACK lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
- Flow cytometer

**Procedure:**

- Tumor Dissociation: Mince the tumor tissue into small pieces and incubate in a digestion buffer containing collagenase and DNase at 37°C with agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
- Cell Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against the markers of interest for 30 minutes on ice.
- Flow Cytometry Acquisition: Wash the cells and acquire data on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

## STAT5 Phosphorylation Assay by Flow Cytometry

This protocol details the detection of phosphorylated STAT5 (pSTAT5) in immune cells following cytokine stimulation, a key indicator of CD122 signaling.

**Materials:**

- Immune cells (e.g., splenocytes, PBMCs)
- Cytokine for stimulation (e.g., IL-2)
- Fixation buffer (e.g., paraformaldehyde-based)
- Permeabilization buffer (e.g., methanol-based)
- Antibody against pSTAT5 (e.g., anti-pSTAT5 Y694)
- Antibodies for cell surface markers
- Flow cytometer

**Procedure:**

- Cell Stimulation: Stimulate immune cells with the desired cytokine for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation: Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.
- Permeabilization: Permeabilize the cells with a permeabilization buffer to allow intracellular antibody staining.
- Intracellular Staining: Stain the cells with an antibody specific for phosphorylated STAT5.
- Surface Staining: Stain for cell surface markers to identify specific immune cell subsets.
- Flow Cytometry Analysis: Acquire and analyze the data to determine the percentage of pSTAT5-positive cells within different immune cell populations.

## Conclusion and Future Directions

CD122 has unequivocally been established as a high-value target in cancer immunotherapy. The therapeutic strategies of depleting CD122-positive suppressor cells and selectively activating CD122-expressing effector cells have both shown significant promise in preclinical models. Furthermore, the clinical data for bempegaldesleukin, a CD122-biased IL-2 agonist, in combination with checkpoint inhibitors, has demonstrated encouraging response rates in various solid tumors.

Future research should focus on several key areas. A deeper understanding of the complex interplay between different CD122-expressing immune cell subsets within the tumor microenvironment will be crucial for optimizing therapeutic strategies. The development of novel CD122-targeted agents with improved selectivity and safety profiles remains a priority. Furthermore, the identification of predictive biomarkers to select patients who are most likely to respond to CD122-targeted therapies will be essential for their successful clinical implementation. Combination therapies, pairing CD122-targeted agents with other immunotherapies such as checkpoint inhibitors, cancer vaccines, and CAR-T cell therapies, hold immense potential to further enhance anti-tumor immunity and improve patient outcomes. This technical guide provides a solid foundation for researchers and drug developers to build upon as they continue to explore the full therapeutic potential of targeting CD122 in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting of CD122 enhances antitumor immunity by altering the tumor immune environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- To cite this document: BenchChem. [The Role of CD122 in Cancer Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15138354#cd122-as-a-target-for-cancer-immunotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)